molecular formula C25H22N2O2 B1143033 Talnetant CAS No. 174636-26-1

Talnetant

Cat. No.: B1143033
CAS No.: 174636-26-1
M. Wt: 382.461
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Talnetant involves the formation of a quinoline core structure. One of the synthetic routes includes the reaction of 3-hydroxy-2-phenylquinoline-4-carboxylic acid with 1-phenylpropylamine under specific conditions to form the final product . The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and may involve heating to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions: Talnetant undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include modified quinoline derivatives, which can have different biological activities and properties .

Scientific Research Applications

Talnetant has been investigated for several scientific research applications:

Mechanism of Action

Talnetant exerts its effects by antagonizing the neurokinin 3 receptor. This receptor is involved in various physiological processes, including the modulation of neurotransmitter release. By blocking this receptor, this compound can alter the activity of neurotransmitters such as dopamine and norepinephrine, which are implicated in conditions like schizophrenia and irritable bowel syndrome .

Comparison with Similar Compounds

Uniqueness: Talnetant is unique due to its high selectivity for the neurokinin 3 receptor and its ability to penetrate the brain effectively. This makes it a valuable tool for studying the role of neurokinin receptors in various physiological and pathological processes .

Properties

IUPAC Name

3-hydroxy-2-phenyl-N-(1-phenylpropyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O2/c1-2-20(17-11-5-3-6-12-17)27-25(29)22-19-15-9-10-16-21(19)26-23(24(22)28)18-13-7-4-8-14-18/h3-16,20,28H,2H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIAVGWDGIJKWRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174636-32-9
Record name Talnetant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06429
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

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